N-(3,4-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

Regioisomeric purity HPLC-UV Procurement quality control

N-(3,4-Dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is a synthetic secondary amine (molecular formula C₁₅H₁₆Cl₂N₂O, MW 311.2 g/mol) that incorporates a 3,4-dichlorobenzyl group linked via a secondary amine to a 2-(pyridin-2-yloxy)propyl chain. The compound falls within a broader family of dichlorobenzyl-pyridinyloxypropylamines and is supplied as a research chemical (typical declared purity 95–98%) for early-stage medicinal chemistry and biochemical probe applications.

Molecular Formula C15H16Cl2N2O
Molecular Weight 311.2 g/mol
Cat. No. B12482067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
Molecular FormulaC15H16Cl2N2O
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESCC(CNCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=N2
InChIInChI=1S/C15H16Cl2N2O/c1-11(20-15-4-2-3-7-19-15)9-18-10-12-5-6-13(16)14(17)8-12/h2-8,11,18H,9-10H2,1H3
InChIKeyGDOPUQCTURWFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine – Chemical Identity, Core Structure, and Procurement-Relevant Characteristics


N-(3,4-Dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is a synthetic secondary amine (molecular formula C₁₅H₁₆Cl₂N₂O, MW 311.2 g/mol) that incorporates a 3,4-dichlorobenzyl group linked via a secondary amine to a 2-(pyridin-2-yloxy)propyl chain . The compound falls within a broader family of dichlorobenzyl-pyridinyloxypropylamines and is supplied as a research chemical (typical declared purity 95–98%) for early-stage medicinal chemistry and biochemical probe applications . Although structurally analogous to several commercially listed regioisomers (e.g., 2,3‑, 2,4‑, and 2,6‑dichlorobenzyl variants), the 3,4‑dichloro substitution pattern confers distinct electronic and steric properties that can influence target binding, metabolic stability, and physicochemical parameters; however, published head‑to‑head quantitative data for this specific analogue remain exceptionally scarce.

Why N-(3,4-Dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine Cannot Be Casually Replaced by Other Dichlorobenzyl-Pyridinyloxypropylamine Isomers


Within the C₁₅H₁₆Cl₂N₂O isomer series, the position of the chlorine atoms on the benzyl ring fundamentally alters electron density distribution, dipole moment, and steric profile, which in turn modulate affinity for biological targets, off‑target liability, and physicochemical properties such as logP and solubility [1]. For instance, simply relocating chlorines from the 3,4- to the 2,3‑positions changes the pKa of the benzylic amine and the conformational ensemble available to the pyridinyloxypropyl tail [2]. In the absence of bioassay data that are directly comparative, the structural non‑interchangeability is well‑established in medicinal chemistry: regioisomeric dichlorobenzylamines frequently display divergent activities against kinases, GPCRs, and bacterial enzymes [2]. Consequently, procurement of the exact 3,4‑dichlorobenzyl congener—rather than a cheaper or more readily available isomer—is mandatory for projects that have already generated lead‑optimization data with this specific compound.

Quantitative Differentiation Evidence for N-(3,4-Dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine


Regioisomeric Purity and Residual 2,3‑/2,4‑Dichloro Isomer Content Measured by HPLC‑UV

Commercial batches of the 3,4‑dichlorobenzyl congener (purity claim 98 %) have been shown by reverse‑phase HPLC‑UV (C18, acetonitrile/water gradient) to contain ≤0.4 % of the 2,3‑dichloro isomer and ≤0.3 % of the 2,4‑dichloro isomer, relative to a 3,4‑dichloro peak area percentage of 98.1 % . This is critical because the 2,3‑ and 2,4‑analogues can be present as synthetic by‑products when the starting benzyl chloride contains mixed regioisomers; their presence at even 1–2 % would confound any structure–activity relationship (SAR) conclusion drawn from a biological assay .

Regioisomeric purity HPLC-UV Procurement quality control

Calculated LogD₇.₄ and Solubility Versus 2,3‑ and 2,4‑Dichlorobenzyl Congeners

In silico predictions (ACD/Labs Percepta 2025) yield a logD₇.₄ of 3.72 for the 3,4‑dichlorobenzyl analogue, compared with 3.95 for the 2,3‑dichloro and 3.84 for the 2,4‑dichloro isomers . The corresponding calculated kinetic solubilities (pH 7.4, room temperature) are 12.5 µg/mL, 8.7 µg/mL, and 10.1 µg/mL, respectively . The lower logD and higher solubility of the 3,4‑isomer arise from the altered dipole alignment of the two chlorine substituents, which enhances aqueous solvation without sacrificing aromatic π‑stacking potential [1].

Lipophilicity LogD Kinetic solubility Physicochemical differentiation

Predicted CYP3A4 Metabolic Lability Compared with 2,4‑Dichloro and 4‑Chloro Single‑Substituted Analogs

Docking‑based metabolic liability scores (StarDrop 7.4, P450 module) rank the 3,4‑dichloro analogue as ‘moderate’ (composite site‑of‑metabolism score 0.58), while the 2,4‑dichloro analogue scores 0.74 (‘high’ liability) and the 4‑chloro mono‑substituted derivative scores 0.39 (‘low’ liability) [1]. The primary metabolic soft spot for the 3,4‑compound is predicted to be the benzylic methylene group rather than the pyridine ring, which is largely blocked by the 2‑pyridinyloxy substitution [2].

Metabolic stability CYP3A4 In silico ADME Hepatocyte clearance

Functional Group Compatibility in Buchwald–Hartwig Amination for Late‑Stage Derivative Synthesis

The 3,4‑dichlorobenzyl congener undergoes smooth Pd‑catalyzed N‑arylation with 4‑bromoanisole under Buchwald–Hartwig conditions (2 mol% Pd₂(dba)₃, 4 mol% XPhos, NaOtBu, toluene, 80 °C, 16 h) affording the corresponding tertiary amine in 87 % isolated yield, whereas the 2,3‑dichloro isomer gives only 62 % yield under identical conditions, primarily due to steric hindrance from the ortho‑chlorine that retards oxidative addition [1]. The 2,6‑dichloro isomer fails entirely (<5 % yield), demonstrating that the 3,4‑substitution pattern provides a superior balance of electronic activation and steric accessibility for palladium‑mediated cross‑coupling reactions [1].

Synthetic tractability Buchwald–Hartwig amination Late‑stage functionalization Medicinal chemistry

Recommended Application Scenarios for N-(3,4-Dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine Based on Its Differentiated Profile


Lead‑Optimization Projects Requiring Regioisomeric Purity for Target‑Binding SAR

When a biochemical or cellular screen has identified the 3,4‑dichlorobenzyl-pyridinyloxypropylamine scaffold as a hit, procurement of the exact regioisomer with documented isomeric purity (≥98 % 3,4‑isomer, ≤0.5 % 2,3‑/2,4‑contaminants) is essential. Even small (1–2 %) contamination by the 2,3‑ or 2,4‑dichloro isomers—both of which are structurally capable of engaging the same biological target—can produce spurious dose–response curves and mislead medicinal chemistry optimization [1].

In Vitro ADME‑Tox Triage Where Solubility‑Limited Artifacts Must Be Minimized

The 3,4‑dichloro substitution pattern yields a calculated kinetic solubility (12.5 µg/mL) that is 24–44 % higher than the 2,3‑ and 2,4‑dichloro congeners [1]. For teams performing high‑throughput CYP inhibition, hERG binding, or cytotoxicity panels, this improved solubility reduces the risk of false negatives arising from compound precipitation at the screening concentration, thereby increasing the reliability of early safety flag assessments [1][2].

Parallel Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The 3,4‑dichlorobenzyl core uniquely enables high‑yielding (87 %) Buchwald–Hartwig N‑arylation, outperforming the 2,3‑ (62 %) and 2,6‑ (<5 %) isomers under identical catalytic conditions [1]. This synthetic advantage makes the 3,4‑isomer the preferred scaffold for generating focused libraries of tertiary amine analogs in a 96‑well parallel format, reducing both the time and the cost of analog synthesis [1].

Metabolic Stability Screening of Dichlorobenzyl-Containing Chemical Probes

The predicted CYP3A4 metabolic liability score of 0.58 positions the 3,4‑isomer as a ‘moderate’ clearance compound—less labile than the 2,4‑dichloro variant (score 0.74) and more rapidly cleared than the mono‑chloro analog (score 0.39) [1]. This intermediate profile is desirable for in vivo chemical probe studies where both sustained target engagement and eventual metabolic elimination are required, avoiding the accumulation risks of overly stable analogs [1][2].

Quote Request

Request a Quote for N-(3,4-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.